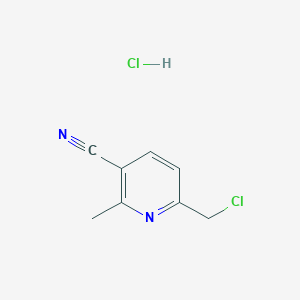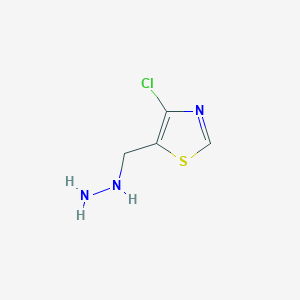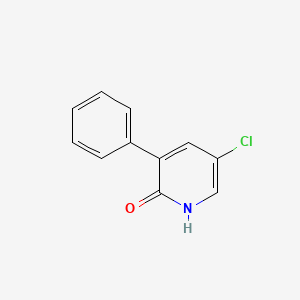
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid is a chiral organic compound with a unique structure characterized by four methyl groups attached to a cyclopentane ring and a carboxylic acid functional group. The compound’s chirality is denoted by the (1R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid can be achieved through various synthetic routes One common method involves the use of chiral starting materials and stereoselective reactions to ensure the desired (1R,3R) configurationThe carboxylic acid group can be introduced via oxidation of an appropriate precursor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions at the methyl groups or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid: This compound has a different stereochemistry, leading to distinct physical and chemical properties.
(1R,2R)-1,2-dimethylcyclopentane-1-carboxylic acid: Similar structure but with fewer methyl groups, affecting its reactivity and applications.
Uniqueness
The unique (1R,3R) configuration of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid imparts specific stereochemical properties that are crucial for its applications in chiral synthesis and research. Its multiple methyl groups and carboxylic acid functionality make it a versatile compound in various chemical transformations .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10+/m1/s1 |
InChI Key |
JDFOIACPOPEQLS-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@](C1(C)C)(C)C(=O)O |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12957870.png)
![5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12957873.png)





![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)


![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)


